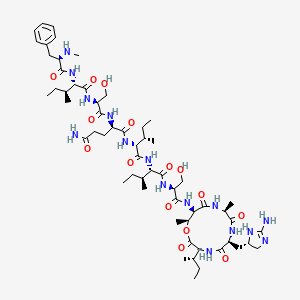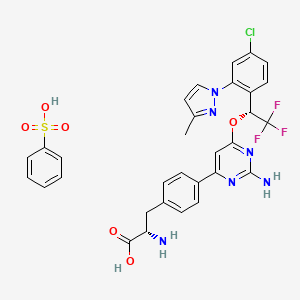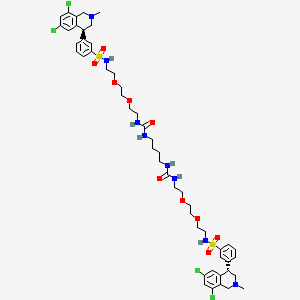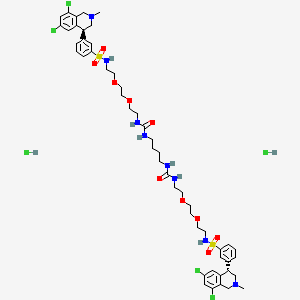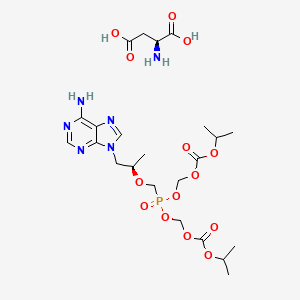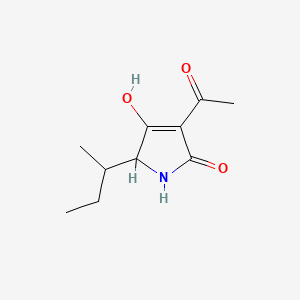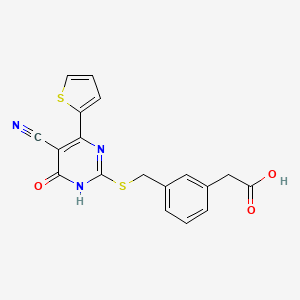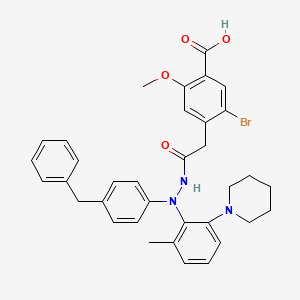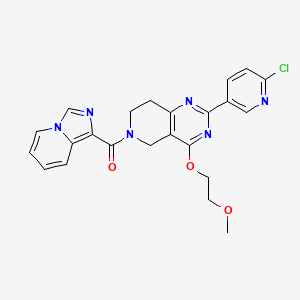
THPP-1
Overview
Description
THPP-1 is a potent and orally bioavailable phosphodiesterase 10A (PDE10A) inhibitor, with Ki values of 1 nM and 1.3 nM for human and rat PDE10A, respectively . It has excellent pharmacokinetic properties in preclinical species . It’s also used as a reducing agent for the reductive cleavage of disulfide bonds in small molecules in both aqueous–organic media .
Molecular Structure Analysis
The chemical formula of THPP-1 is C23H21ClN6O3 . Its exact mass is 464.14 and its molecular weight is 464.910 . The elemental analysis shows that it contains Carbon (59.42%), Hydrogen (4.55%), Chlorine (7.63%), Nitrogen (18.08%), and Oxygen (10.32%) .
Scientific Research Applications
1. Photodynamic Antimicrobial Chemotherapy
- Application Summary: THPP-1 is used in photodynamic antimicrobial chemotherapy, a method that uses light, a photosensitizer, and oxygen to generate reactive oxygen species that can kill bacteria .
- Methods of Application: THPP-1 is encapsulated into acetylated lignin water-dispersible nanoparticles (THPP@AcLi). The nanoparticles are characterized using standard spectroscopic and microscopic techniques .
- Results: The nanoparticles demonstrated enhanced stability on storage and light bleaching. They were able to diminish Gram-positive bacterial survival to 0.1% when exposed to low white LED light doses (4.16 J/cm²), requiring concentrations below 5 μM .
2. Visible-Light-Driven Hydrogen Production
- Application Summary: THPP-1 is used in the creation of hybrid materials for efficient visible-light-driven hydrogen production .
- Methods of Application: A series of nano-micro hybrid materials based on THPP-1 and titanium dioxide (denoted as THPP-TiO₂, THPP-Pd-TiO₂, and THPP-Zn-TiO₂) are prepared by a facile sol-gel method .
- Results: When Pt nanoparticles are incorporated in these hybrids, Pt/THPP-Pd-TiO₂ achieves good H₂ production activity (2025.4 μmol g⁻¹ h⁻¹ and 12.03 μmol m⁻² h⁻¹), higher than that of Pt/THPP-Zn-TiO₂ (1239.8 μmol g⁻¹ h⁻¹ and 7.46 μmol m⁻² h⁻¹) and Pt/THPP-TiO₂ (576.8 μmol g⁻¹ h⁻¹ and 4.02 μmol m⁻² h⁻¹) .
3. Optical Gas Sensor Fabrication
- Application Summary: THPP-1 has potential application in optical gas sensor fabrication due to its outstanding light absorption ability .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: Among the four metal–THPP complexes, Zn–THPP presents the highest molar extinction coefficient (5 × 10⁸ M⁻¹ cm⁻¹), which is thousands of times higher than other metalloporphyrins (10⁵ M⁻¹ cm⁻¹) .
4. Photodynamic Therapy
- Application Summary: THPP-1 is used in photodynamic therapy, a method that uses light, a photosensitizer, and oxygen to generate reactive oxygen species that can kill cancer cells .
- Methods of Application: THPP-1 is encapsulated into acetylated lignin water-dispersible nanoparticles (THPP@AcLi). The nanoparticles are characterized using standard spectroscopic and microscopic techniques .
- Results: The nanoparticles demonstrated enhanced stability on storage and light bleaching. They were able to diminish cancer cell survival to 0.1% when exposed to low white LED light doses (4.16 J/cm²), requiring concentrations below 5 μM .
5. Solar Energy Conversion
- Application Summary: THPP-1 is used in the creation of hybrid materials for efficient solar energy conversion .
- Methods of Application: A series of nano-micro hybrid materials based on THPP-1 and titanium dioxide (denoted as THPP-TiO₂, THPP-Pd-TiO₂, and THPP-Zn-TiO₂) are prepared by a facile sol-gel method .
- Results: When Pt nanoparticles are incorporated in these hybrids, Pt/THPP-Pd-TiO₂ achieves good solar energy conversion efficiency .
6. Optical Gas Sensor Fabrication
- Application Summary: THPP-1 has potential application in optical gas sensor fabrication due to its outstanding light absorption ability .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: Among the four metal–THPP complexes, Zn–THPP presents the highest molar extinction coefficient (5 × 10⁸ M⁻¹ cm⁻¹), which is thousands of times higher than other metalloporphyrins (10⁵ M⁻¹ cm⁻¹) .
4. Photodynamic Therapy
- Application Summary: THPP-1 is used in photodynamic therapy, a method that uses light, a photosensitizer, and oxygen to generate reactive oxygen species that can kill cancer cells .
- Methods of Application: THPP-1 is encapsulated into acetylated lignin water-dispersible nanoparticles (THPP@AcLi). The nanoparticles are characterized using standard spectroscopic and microscopic techniques .
- Results: The nanoparticles demonstrated enhanced stability on storage and light bleaching. They were able to diminish cancer cell survival to 0.1% when exposed to low white LED light doses (4.16 J/cm²), requiring concentrations below 5 μM .
5. Solar Energy Conversion
- Application Summary: THPP-1 is used in the creation of hybrid materials for efficient solar energy conversion .
- Methods of Application: A series of nano-micro hybrid materials based on THPP-1 and titanium dioxide (denoted as THPP-TiO₂, THPP-Pd-TiO₂, and THPP-Zn-TiO₂) are prepared by a facile sol-gel method .
- Results: When Pt nanoparticles are incorporated in these hybrids, Pt/THPP-Pd-TiO₂ achieves good solar energy conversion efficiency .
6. Optical Gas Sensor Fabrication
- Application Summary: THPP-1 has potential application in optical gas sensor fabrication due to its outstanding light absorption ability .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: Among the four metal–THPP complexes, Zn–THPP presents the highest molar extinction coefficient (5 × 10⁸ M⁻¹ cm⁻¹), which is thousands of times higher than other metalloporphyrins (10⁵ M⁻¹ cm⁻¹) .
Safety And Hazards
Future Directions
Research suggests that PDE10A inhibition, such as with THPP-1, produces antipsychotic-like effects in higher species . Combination therapy with PDE10A inhibitors may produce more robust efficacy compared to monotherapies . These findings may carry implications for the manner in which clinical testing of PDE10A inhibitors is conducted .
properties
IUPAC Name |
[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHLOPKIPKTRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



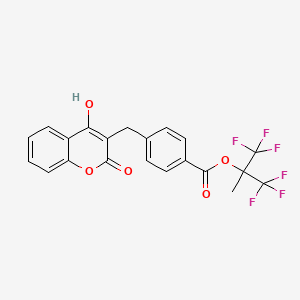
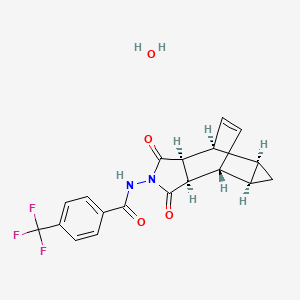
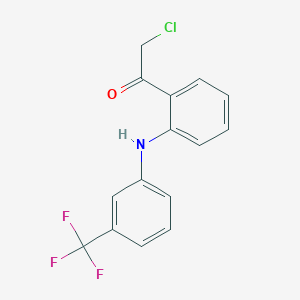
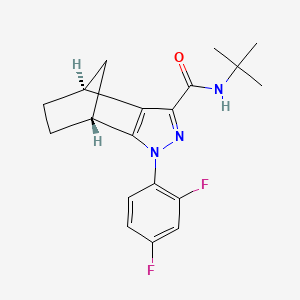
![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)
